molecular formula C6H5FO B569068 4-Fluorophenol-d5 CAS No. 1219804-93-9

4-Fluorophenol-d5

Cat. No.: B569068
CAS No.: 1219804-93-9
M. Wt: 117.134
InChI Key: RHMPLDJJXGPMEX-HXRFYODMSA-N
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Description

4-Fluorophenol-d5 is a deuterated derivative of 4-Fluorophenol, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is often used as an isotopic label in various chemical and biochemical studies. The molecular formula of this compound is C6D5FO, and it has a molecular weight of 117.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenol-d5 can be synthesized through the fluorination of phenol-d5. The process involves dissolving phenol-d5 in a suitable solvent, followed by the addition of an oxidizing agent such as hydrogen peroxide or benzoyl peroxide, and a fluorinating agent like hydrogen fluoride gas or boron trifluoride. The reaction is typically carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenol-d5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to hydroquinone or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

4-Fluorophenol-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorophenol-d5 involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, the deuterium atoms can influence the reaction kinetics and provide insights into the reaction mechanism. The compound can undergo defluorination by enzymes such as cytochrome P450, leading to the formation of hydroquinone and other metabolites .

Comparison with Similar Compounds

4-Fluorophenol-d5 can be compared with other fluorinated phenols and deuterated compounds:

    4-Fluorophenol: The non-deuterated version, which has similar chemical properties but lacks the isotopic labeling benefits.

    2-Fluorophenol: A positional isomer with the fluorine atom at the ortho position, leading to different reactivity and applications.

    3-Fluorophenol: Another positional isomer with the fluorine atom at the meta position, also exhibiting distinct chemical behavior.

    4-Chlorophenol: A halogenated phenol with chlorine instead of fluorine, used in different industrial applications .

This compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracing and studying reaction mechanisms are crucial.

Properties

CAS No.

1219804-93-9

Molecular Formula

C6H5FO

Molecular Weight

117.134

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene

InChI

InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD

InChI Key

RHMPLDJJXGPMEX-HXRFYODMSA-N

SMILES

C1=CC(=CC=C1O)F

Synonyms

4-Hydroxyphenyl Fluoride-d5;  NSC 10295-d5;  p-Fluorophenol-d5

Origin of Product

United States

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